![molecular formula C19H12Na2O8 B084557 Flavodate disodium CAS No. 13358-62-8](/img/structure/B84557.png)
Flavodate disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flavodate disodium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. This compound is a derivative of flavonoids, which are natural compounds found in plants and have been shown to possess various health benefits. Flavonoids have been extensively studied for their antioxidant and anti-inflammatory properties, and flavodate disodium is no exception.
Mechanism of Action
The mechanism of action of flavodate disodium is not fully understood. However, it is believed that it exerts its effects by scavenging free radicals and reducing oxidative stress. Additionally, flavodate disodium has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
Flavodate disodium has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may contribute to its potential therapeutic effects. Additionally, flavodate disodium has been shown to have anti-cancer properties, making it a promising candidate for cancer research.
Advantages and Limitations for Lab Experiments
One of the major advantages of using flavodate disodium in lab experiments is its relatively low cost and easy synthesis method. Additionally, flavodate disodium has been shown to possess various health benefits, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using flavodate disodium in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on flavodate disodium. One potential direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of flavodate disodium and its potential therapeutic effects. Finally, more research is needed to investigate the potential side effects of flavodate disodium and its safety for use in humans.
Conclusion:
In conclusion, flavodate disodium is a promising compound with potential applications in various scientific research areas. Its antioxidant and anti-inflammatory properties, as well as its potential anti-cancer properties, make it a promising candidate for future research. However, more research is needed to fully understand its mechanism of action and potential therapeutic effects.
Synthesis Methods
Flavodate disodium can be synthesized using a simple chemical reaction between sodium hydroxide and flavonoids. The reaction results in the formation of a yellow-colored powder, which is the flavodate disodium. The synthesis process is relatively straightforward and can be easily reproduced in a laboratory setting.
Scientific Research Applications
Flavodate disodium has been extensively studied for its potential applications in various scientific research areas. It has been shown to possess antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases. Additionally, flavodate disodium has been shown to have anti-cancer properties, making it a promising candidate for cancer research.
properties
CAS RN |
13358-62-8 |
---|---|
Product Name |
Flavodate disodium |
Molecular Formula |
C19H12Na2O8 |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
disodium;2-[5-(carboxylatomethoxy)-4-oxo-2-phenylchromen-7-yl]oxyacetate |
InChI |
InChI=1S/C19H14O8.2Na/c20-13-8-14(11-4-2-1-3-5-11)27-16-7-12(25-9-17(21)22)6-15(19(13)16)26-10-18(23)24;;/h1-8H,9-10H2,(H,21,22)(H,23,24);;/q;2*+1/p-2 |
InChI Key |
NZWVXAWPZJOYKP-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC(=O)[O-])OCC(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC(=O)[O-])OCC(=O)[O-].[Na+].[Na+] |
Other CAS RN |
13358-62-8 |
Related CAS |
37470-13-6 (Parent) |
synonyms |
2-phenyl-5,7-dioxyacetate-benzo- gamma-pyrone 2-phenyl-gamma-benzopyrone-5,7-dioxyacetate flavodic acid flavodic acid sodium salt flavodic acid, disodium salt Intercyton Pericel |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.